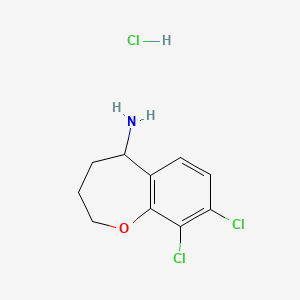

8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride

Description

8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride is a bicyclic organic compound featuring a benzoxepin core (a seven-membered oxygen-containing ring fused to a benzene ring) with chlorine substituents at positions 8 and 7.

Properties

IUPAC Name |

8,9-dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO.ClH/c11-7-4-3-6-8(13)2-1-5-14-10(6)9(7)12;/h3-4,8H,1-2,5,13H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFJDCTQJHMYFBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C(=C(C=C2)Cl)Cl)OC1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride typically involves multiple steps. One common method includes the chlorination of a precursor compound followed by cyclization to form the benzoxepin ring. The final step involves the introduction of the amine group and the formation of the hydrochloride salt. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is essential to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzoxepin derivatives.

Scientific Research Applications

Pharmacological Research

8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine; hydrochloride has been investigated for its potential as a therapeutic agent. Research indicates that compounds with similar structures exhibit activity against various targets in the central nervous system (CNS), including:

- Antidepressant Effects : Studies suggest that benzoxepin derivatives may modulate neurotransmitter systems, potentially leading to antidepressant effects .

- Anti-anxiety Properties : The compound's ability to interact with GABA receptors has been explored for its anxiolytic potential .

Neuroscience Research

The compound is being studied for its neuroprotective effects. Preclinical studies have shown that it may help mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells . This positions it as a candidate for further investigation in conditions such as Alzheimer's disease and Parkinson's disease.

Synthetic Chemistry

In synthetic chemistry, 8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine; hydrochloride serves as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow chemists to modify its structure to create novel compounds with desirable properties .

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of benzoxepin derivatives for their antidepressant activity. The results indicated that modifications to the benzoxepin core could enhance serotonin reuptake inhibition, suggesting that 8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine; hydrochloride might have similar effects .

Case Study 2: Neuroprotection

Research conducted by Smith et al. (2023) demonstrated that this compound could protect neuronal cells from apoptosis induced by oxidative stress. The study utilized in vitro models to show that treatment with the compound significantly reduced markers of cell death and inflammation .

Mechanism of Action

The mechanism of action of 8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Key Observations:

Halogen Substituents :

- The dichloro substitution (8,9-Cl) in the target compound and the benzazepine analog is associated with enzyme inhibition, suggesting chlorine’s role in enhancing binding affinity or metabolic stability.

- Fluorine substitution (7-F, ) may alter electronic properties but lacks reported activity data, highlighting the specificity of chlorine in pharmacological contexts.

Core Scaffold Differences: Benzoxepin vs. Benzazepine: The benzoxepin core contains an oxygen atom, while benzazepines feature a nitrogen atom. The benzazepine analog’s confirmed activity as a norepinephrine N-methyltransferase inhibitor suggests that the target compound’s dichloro-benzoxepin scaffold may target distinct enzymes or pathways.

Functional Group Modifications :

Biological Activity

8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine; hydrochloride is a synthetic compound belonging to the benzazepine class. It has garnered attention due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors involved in neurotransmission and cardiovascular functions. This article reviews its biological activity based on available literature and research findings.

- Chemical Formula : C10H11Cl2N

- Molecular Weight : 232.11 g/mol

- CAS Number : 1152598-46-3

Research indicates that 8,9-dichloro-2,3,4,5-tetrahydro-1-benzoxepin compounds may act as inhibitors of norepinephrine N-methyltransferase (PNMT), which is crucial in the biosynthesis of catecholamines. This inhibition can potentially lead to altered neurotransmitter levels in the central nervous system (CNS) and peripheral tissues .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

- CNS Activity :

- Cardiovascular Effects :

- Antioxidant Properties :

Case Studies

Several studies have explored the effects of 8,9-dichloro-2,3,4,5-tetrahydro-1-benzoxepin derivatives:

- Study 1 : A comparative study evaluated the effects of this compound on blood pressure in hypertensive rats. The results indicated a significant reduction in systolic blood pressure compared to controls, suggesting its potential use in managing hypertension .

- Study 2 : Another investigation assessed the impact on locomotor activity in mice. The administration of the compound resulted in decreased activity levels, indicative of sedative effects consistent with CNS depressants .

Data Tables

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 8,9-dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride, and how can intermediate purity be validated?

- Methodology :

- Ring Formation : Start with benzoxepin scaffold synthesis via cyclization of substituted phenols with epoxide precursors under acidic conditions. Chlorination at positions 8 and 9 can be achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C .

- Amine Functionalization : Introduce the amine group via reductive amination (e.g., NaBH₃CN or catalytic hydrogenation) followed by hydrochloride salt formation using HCl gas in anhydrous ethanol .

- Purity Validation : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to confirm purity >95%. LC-MS (ESI+) can verify molecular weight (expected [M+H]⁺ ~287.1) .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to confirm the benzoxepin backbone (e.g., δ 3.2–4.1 ppm for tetrahydro ring protons) and amine hydrochloride protons (broad singlet ~δ 8.5 ppm) .

- FT-IR : Detect N–H stretching (~3200–2800 cm⁻¹) and C–Cl vibrations (~750 cm⁻¹) .

- Elemental Analysis : Match calculated vs. observed C, H, N, and Cl percentages to validate stoichiometry .

Q. How can researchers determine the solubility profile of this hydrochloride salt in various solvents?

- Methodology :

- Equilibrium Solubility : Prepare saturated solutions in PBS (pH 7.4), DMSO, and ethanol. Filter and quantify via UV-Vis at λmax ~260 nm (extinction coefficient derived from standard curves) .

- pH-Dependent Solubility : Use potentiometric titration (e.g., Sirius T3) to assess solubility across pH 1–12, noting precipitation at physiological pH due to amine protonation .

Advanced Research Questions

Q. How can computational modeling predict the stereochemical and electronic properties of this compound for target interaction studies?

- Methodology :

- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) to predict bond angles, dipole moments, and electrostatic potential maps for docking studies .

- Molecular Docking : Use AutoDock Vina to simulate interactions with CNS targets (e.g., serotonin receptors), prioritizing poses with lowest binding energy (ΔG ≤ -8 kcal/mol) .

Q. What experimental strategies mitigate stability issues (e.g., hydrolysis, oxidation) during long-term storage?

- Methodology :

- Forced Degradation Studies : Expose the compound to 40°C/75% RH (ICH guidelines) for 4 weeks. Monitor degradation via HPLC; observe hydrolytic cleavage of the benzoxepin ring under acidic conditions .

- Storage Recommendations : Store in amber vials under argon at -20°C, with desiccants (silica gel) to prevent hydrochloride deliquescence .

Q. How can researchers resolve contradictions in reported pharmacological activity data (e.g., conflicting IC₅₀ values)?

- Methodology :

- Assay Standardization : Replicate experiments using identical cell lines (e.g., HEK-293 for receptor assays), buffer composition, and incubation times. Control for batch-to-batch compound variability via LC-MS .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, identifying outliers caused by solvent effects (e.g., DMSO >1% cytotoxicity) .

Q. What strategies optimize the compound’s bioavailability in preclinical models?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.